2,4-Dibromo-6-(difluoromethyl)pyridine
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Overview
Description
2,4-Dibromo-6-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H3Br2F2N and a molecular weight of 286.9 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its high purity and is used in various advanced research and development projects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-(difluoromethyl)pyridine typically involves the bromination of pyridine derivatives. One common method involves the reaction of 2,6-lutidine with dibromo compounds in the presence of a radical initiator like AIBN (azobisisobutyronitrile) at elevated temperatures . The reaction is carried out in a solvent such as carbon tetrachloride (CCl4) and involves refluxing the mixture at around 80°C for an hour .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to substitute the bromine atoms with aryl or alkyl groups.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, Suzuki-Miyaura coupling can produce various substituted pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
2,4-Dibromo-6-(difluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromopyridine: Another brominated pyridine derivative used in similar applications.
2,4-Dichloro-6-(trifluoromethyl)pyridine: A related compound with chlorine and trifluoromethyl groups, used in agrochemical synthesis.
Uniqueness
2,4-Dibromo-6-(difluoromethyl)pyridine is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
Molecular Formula |
C6H3Br2F2N |
---|---|
Molecular Weight |
286.90 g/mol |
IUPAC Name |
2,4-dibromo-6-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3Br2F2N/c7-3-1-4(6(9)10)11-5(8)2-3/h1-2,6H |
InChI Key |
HUNCLCRXXXYOQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)F)Br)Br |
Origin of Product |
United States |
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